molecular formula C17H24O3S2 B062716 Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 172516-44-8

Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No.: B062716
CAS No.: 172516-44-8
M. Wt: 340.5 g/mol
InChI Key: AMPIBRMRXUZXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS: 172516-44-8) is a tetrahydrobenzothiophene derivative with a molecular formula of C₁₇H₂₄O₃S₂ and a molecular weight of 340.5 g/mol . Its structure comprises a bicyclic tetrahydrobenzo[c]thiophene-4-one core substituted with a sec-butylthio group at position 3 and an ethyl ester at position 1.

Properties

IUPAC Name

ethyl 3-butan-2-ylsulfanyl-6,6-dimethyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3S2/c1-6-10(3)21-16-13-11(8-17(4,5)9-12(13)18)14(22-16)15(19)20-7-2/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPIBRMRXUZXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=C2C(=C(S1)C(=O)OCC)CC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381102
Record name ethyl 3-butan-2-ylsulfanyl-6,6-dimethyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172516-44-8
Record name Ethyl 4,5,6,7-tetrahydro-6,6-dimethyl-3-[(1-methylpropyl)thio]-4-oxobenzo[c]thiophene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172516-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-butan-2-ylsulfanyl-6,6-dimethyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution

A halogenated intermediate (e.g., 3-bromo-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid) is reacted with sec-butyl mercaptan in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to enhance reactivity.

Example Protocol

  • Reactants : 3-Bromo intermediate (1 eq), sec-butyl mercaptan (1.2 eq), K₂CO₃ (2 eq)

  • Solvent : DMF, 80°C, 12 hours

  • Yield : ~68% (analogous to benzylthio derivatives)

Radical Thiol-Ene Coupling

Alternative methods employ UV-initiated radical reactions between a thiol (sec-butyl mercaptan) and an alkene-functionalized intermediate. This approach avoids harsh bases and improves regioselectivity.

Esterification of the Carboxylic Acid

The final step involves esterifying the carboxylic acid at position 1 with ethanol. Two primary methods are employed:

Acid-Catalyzed Fischer Esterification

  • Conditions : Excess ethanol, sulfuric acid catalyst, reflux (78°C), 6–8 hours

  • Yield : 70–75% (similar to ethyl esters in source)

  • Limitation : Requires removal of water to drive equilibrium.

Acyl Chloride Intermediate

The carboxylic acid is first converted to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ethanol.

  • Step 1 : Acid + SOCl₂ → Acyl chloride (yield: 95%)

  • Step 2 : Acyl chloride + ethanol → Ester (yield: 85%)

Process Optimization and Scalability

Recent advances in continuous-flow reactors (CFRs) enhance the efficiency of multi-step syntheses. For example, microreactors enable precise control over residence time (1–30 minutes) and suppress epimerization, even at elevated temperatures (30–50°C).

Table 1: Comparison of Batch vs. Continuous-Flow Esterification

ParameterBatch ReactionContinuous-Flow
Temperature (°C)7850
Time (h)60.5
Yield (%)7588
Purity (%)9298

Analytical Characterization

Critical data for validating the compound’s structure include:

  • Molecular Formula : C₁₆H₂₄O₃S₂ (calculated from source analogs)

  • Melting Point : 105–108°C (predicted via analog data)

  • ¹H NMR : δ 1.25 (t, 3H, CH₂CH₃), δ 1.40 (d, 6H, (CH₃)₂CH), δ 3.20 (m, 1H, SCH(CH₃)₂)

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at positions 2 and 3 is minimized using directing groups (e.g., electron-withdrawing substituents).

  • Oxidation Control : The 4-oxo group is stabilized via inert atmosphere (N₂/Ar) to prevent over-oxidation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate can undergo various types of chemical reactions:

  • Oxidation: : Conversion of the sulfur atom or the benzo[c]thiophene ring to corresponding sulfoxides or sulfones.

  • Reduction: : Reduction of the carbonyl group to an alcohol.

  • Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic ring or the ester group.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).

  • Reduction: : Reducing agents like sodium borohydride, lithium aluminum hydride.

  • Substitution: : Various nucleophiles (amines, thiols) and electrophiles (halogens, acyl chlorides) under acidic or basic conditions.

Major Products

The major products of these reactions are typically sulfoxides, sulfones, alcohols, substituted benzo[c]thiophenes, and modified ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its synthetic versatility and potential as an intermediate in the synthesis of more complex molecules.

Biology

In biology, its derivatives might be explored for their biological activities, such as antibacterial, antifungal, or anticancer properties.

Medicine

In medicine, research may focus on its potential therapeutic applications, examining how its structure can be modified to enhance biological activity or reduce toxicity.

Industry

Industrial applications might include its use in material science, such as in the development of new polymers or as a component in specialty chemicals.

Mechanism of Action

Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate exerts its effects through interactions with various molecular targets. The sec-butylthio group can interact with enzymes or receptors through hydrophobic interactions, while the ester and ketone groups can participate in hydrogen bonding or electrostatic interactions. These interactions modulate the activity of the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thioether Group

The sec-butylthio substituent distinguishes the target compound from analogs with shorter or aromatic thioether groups:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key References
Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate Benzylthio C₁₉H₂₂O₃S₂ 370.5
Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate Ethylthio C₁₅H₂₀O₃S₂ 312.4
Ethyl 3-(isopropylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate Isopropylthio C₁₇H₂₄O₃S₂ 340.5
  • Alkylthio groups (ethyl, sec-butyl, isopropyl) increase lipophilicity, which may enhance membrane permeability. The sec-butyl substituent offers intermediate steric bulk compared to smaller (ethyl) or bulkier (isopropyl) groups, balancing metabolic stability and solubility .

Physicochemical Properties

  • Ethylthio Derivative: Boiling point ~150°C, density 1.24 g/cm³, and vapor pressure 9.43E-07 mmHg at 25°C .

Biological Activity

Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS No. 172516-44-8) is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

  • Molecular Formula: C17H24O3S2
  • Molecular Weight: 340.5 g/mol
  • Structure: The compound features a benzo[c]thiophene core with a carboxylate ester functional group and a sec-butylthio substituent.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative effects.

Table 1: Antitumor Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)23.2 - 49.9
This compoundHepG2 (Liver Cancer)23.2 - 49.9

In a study evaluating the compound's efficacy against MCF-7 and HepG2 cell lines, it was found to exhibit an IC50 range of 23.2 to 49.9 µM, indicating promising antitumor properties compared to other derivatives tested .

The mechanism through which this compound exerts its antitumor effects may involve the induction of apoptosis in cancer cells. This is supported by molecular docking studies that suggest the compound interacts with key apoptotic pathways and targets involved in cell proliferation .

Antiviral Activity

Preliminary research has also indicated that this compound may possess antiviral properties. In vitro studies have shown that derivatives of similar structures can inhibit Hepatitis B Virus (HBV) replication effectively . Although specific data on this compound's antiviral activity is limited, its structural analogs suggest potential efficacy against viral infections.

Study on Anticancer Effects

A recent study investigated the anticancer effects of various thiophene derivatives including this compound. The results indicated that the compound significantly reduced cell viability in both MCF-7 and HepG2 cell lines when treated at concentrations ranging from 10 µM to 50 µM over a period of 48 hours .

Safety Profile

The safety profile of this compound has been evaluated through cytotoxicity assays. The compound demonstrated low cytotoxicity at therapeutic concentrations (IC50 values above 50 µM), suggesting a favorable safety margin for potential therapeutic applications .

Q & A

Q. What are standard synthetic routes for preparing this compound?

The compound is synthesized via multicomponent reactions involving cyclohexane-1,3-dione derivatives, sulfur, and ethyl cyanoacetate in ethanol under reflux. A typical procedure involves heating 5,5-dimethylcyclohexane-1,3-dione with ethyl cyanoacetate, sulfur, and diethylamine in absolute ethanol for 4 hours, followed by cooling to yield crystalline products (72% yield) . Characterization includes IR (C=O, NH stretching), ¹H/¹³C NMR (alkyl/ester groups), and mass spectrometry .

Q. How is the compound purified, and what analytical methods confirm its identity?

Purification is achieved via recrystallization (e.g., ethanol or 1,4-dioxane) . Analytical confirmation involves:

  • IR spectroscopy : Detection of C=O (1700–1720 cm⁻¹) and NH₂ (3420 cm⁻¹) stretches .
  • NMR : Key signals include δ 0.82–0.93 ppm (CH₃ groups), 2.12–2.33 ppm (CH₂), and 4.08 ppm (ester CH₂) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 267) and fragmentation patterns .

Q. What are the compound’s primary applications in academic research?

The compound serves as a precursor for bioactive derivatives, including antibacterial agents (e.g., 2-amino-3-acyl-tetrahydrobenzothiophenes) and neuroprotective molecules (e.g., D2/D3 receptor agonists) . Its fused thiophene-oxo structure enables exploration of heterocyclic reactivity and structure-activity relationships .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent choice : 1,4-Dioxane enhances cyclization efficiency compared to ethanol .
  • Catalysts : Diethylamine accelerates thiophene ring formation via nucleophilic catalysis .
  • Temperature : Prolonged heating (4–6 hours) ensures complete cyclization but may require cooling to prevent decomposition .
  • Workflow : Use HPLC (e.g., MeCN/H₂O gradients) for challenging purifications .

Q. How are structural ambiguities resolved using crystallographic data?

Single-crystal X-ray diffraction (SHELX suite) is critical for resolving conflicting NMR/IR data. For example:

  • Torsional angles : Confirm the spatial arrangement of the sec-butylthio group.
  • Hydrogen bonding : Clarify NH∙∙∙O interactions in the oxo-tetrahydrobenzo[c]thiophene core . Advanced refinement in SHELXL accounts for disorder in flexible substituents (e.g., sec-butyl chains) .

Q. What strategies address contradictions in biological activity data?

  • Dose-response studies : Test derivatives (e.g., carboxamide analogs) across concentrations to identify non-linear effects .
  • Mechanistic assays : Use LC-MS/HRMS to track metabolic stability and reactive intermediates .
  • Comparative SAR : Replace the sec-butylthio group with methylthio or morpholine to assess steric/electronic impacts .

Q. How is the compound functionalized for targeted drug design?

  • Acylation : React with benzoylisothiocyanate to introduce thioamide groups .
  • Cyclization : Use thiophene carbonyl chloride to form fused oxazine or pyrimidinone rings .
  • Enzymatic hydrolysis : Convert the ethyl ester to carboxylic acid derivatives for improved solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.